

Pharmacological Profile of the Enkephalin Analogue FW 34-569: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FW 34-569

Cat. No.: B1674297

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Abstract

This technical guide provides a comprehensive overview of the known pharmacological properties of the enkephalin analogue **FW 34-569**, chemically identified as (MeTyr¹, D-Ala², MePhe⁴, Met(O)ol⁵) enkephalin. This synthetic pentapeptide exhibits significant stability against enzymatic degradation and demonstrates opioid-like activity in both in vitro and in vivo models. This document summarizes the available data on its biological activity, including its effects on neuronal function and its behavioral properties. Detailed methodologies for the key experiments cited are provided, and relevant experimental workflows and signaling pathways are visualized. While quantitative data on receptor binding affinity and in vivo analgesic potency remain limited in the public domain, this guide consolidates the existing knowledge to support further research and development.

Introduction

Enkephalins are endogenous opioid peptides that play a crucial role in nociception and neuroregulation. However, their therapeutic potential is limited by their rapid degradation by peptidases. **FW 34-569** is a synthetic analogue of Met-enkephalin designed to resist enzymatic breakdown, thereby prolonging its biological activity. This document details the pharmacological characteristics of **FW 34-569** based on available scientific literature.

In Vitro Pharmacological Properties

Enzymatic Stability

A key feature of **FW 34-569** is its exceptional stability against enzymatic degradation. In a study utilizing a mouse brain extract, **FW 34-569** showed no metabolism after 24 hours of incubation. This is in stark contrast to naturally occurring Met-enkephalin, which is degraded rapidly under similar conditions.

Table 1: Enzymatic Stability of **FW 34-569** and Other Enkephalin Analogues

Compound	Structure	% Degradation in Mouse Brain Extract	Time
FW 34-569	(MeTyr ¹ , D-Ala ² , MePhe ⁴ , Met(O)ol ⁵) enkephalin	0%	24 hours
FK 33-824	(D-Ala ² , MePhe ⁴ , Met(O)ol ⁵) enkephalin	50%	5 hours
(D-Ala ²)Met- enkephalinamide	50%	2.5 hours	
Met-enkephalin	100%	5 minutes	

Neuronal Activity

FW 34-569 has been shown to modulate neuronal activity in the hypothalamus, a key region for neuroendocrine regulation.

Table 2: In Vitro Electrophysiological Effects of **FW 34-569**

Preparation	Concentration	Effect	Antagonism
Coronal slices from adult rat hypothalamus (Paraventricular Nucleus neurons)	5×10^{-8} M	50% reduction in neuronal firing	Antagonized by 10^{-6} M naloxone

In Vivo Pharmacological Properties

Behavioral Effects

In vivo studies in rhesus monkeys have demonstrated that **FW 34-569** possesses discriminative stimulus properties similar to those of morphine and other morphine-like opioids. This suggests that **FW 34-569** likely exerts its effects through opioid receptors, particularly the mu-opioid receptor, and can produce subjective effects comparable to classical opioids.

Table 3: In Vivo Behavioral Profile of **FW 34-569**

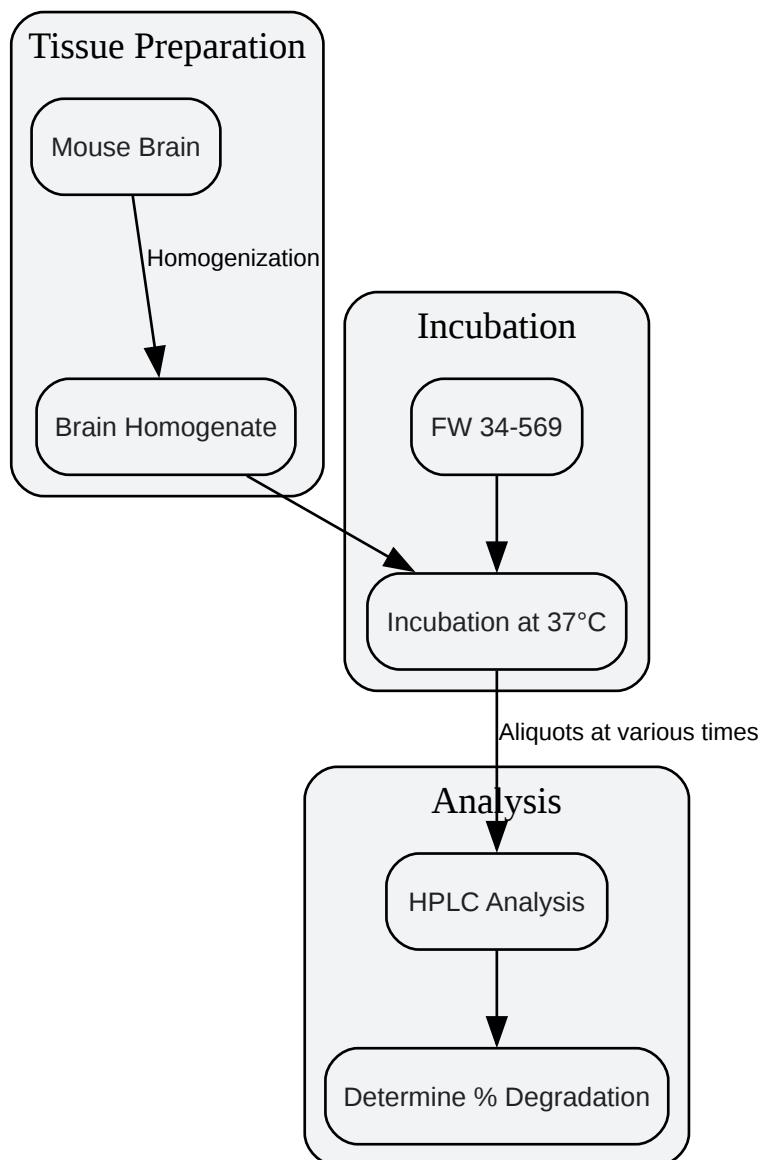
Animal Model	Assay	Observed Effect
Rhesus Monkeys	Drug Discrimination	Shared discriminative stimulus effects with morphine, codeine, and etorphine.

Experimental Protocols

Enzymatic Stability Assay

- Objective: To assess the stability of enkephalin analogues against degradation by brain enzymes.
- Tissue Preparation: A mouse brain extract is prepared by homogenizing brain tissue in a suitable buffer.
- Incubation: **FW 34-569** and other test compounds are incubated with the mouse brain extract at a controlled temperature (e.g., 37°C) for various time points (e.g., 5 minutes to 24 hours).

- **Analysis:** The amount of intact peptide remaining at each time point is quantified using techniques such as High-Performance Liquid Chromatography (HPLC).
- **Outcome:** The percentage of degradation over time is calculated to determine the stability of the compound.

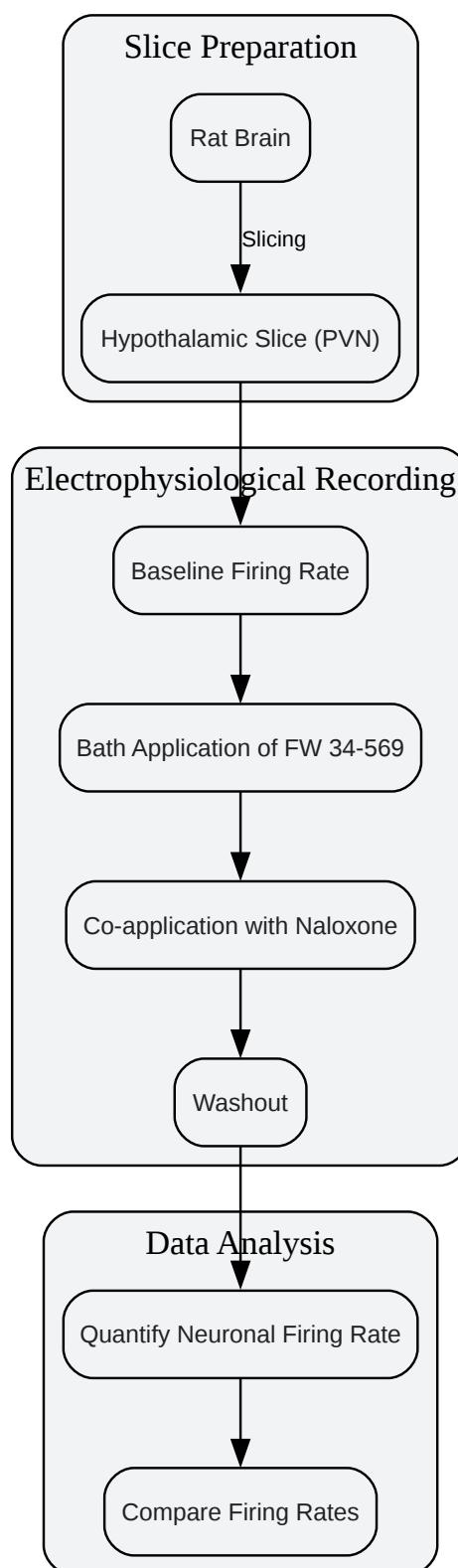


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Enzymatic Stability Assay Workflow

In Vitro Electrophysiology

- Objective: To evaluate the effect of **FW 34-569** on neuronal firing in the paraventricular nucleus (PVN) of the hypothalamus.
- Preparation: Coronal slices of the adult rat hypothalamus containing the PVN are prepared and maintained in artificial cerebrospinal fluid (aCSF).
- Recording: Extracellular recordings of neuronal action potentials are obtained from individual PVN neurons using a microelectrode.
- Drug Application: **FW 34-569** is bath-applied to the slice preparation at a specific concentration (5×10^{-8} M).
- Antagonism: The opioid antagonist naloxone (10^{-6} M) is co-applied to determine if the effects of **FW 34-569** are mediated by opioid receptors.
- Analysis: Changes in the firing rate of PVN neurons before, during, and after drug application are quantified.

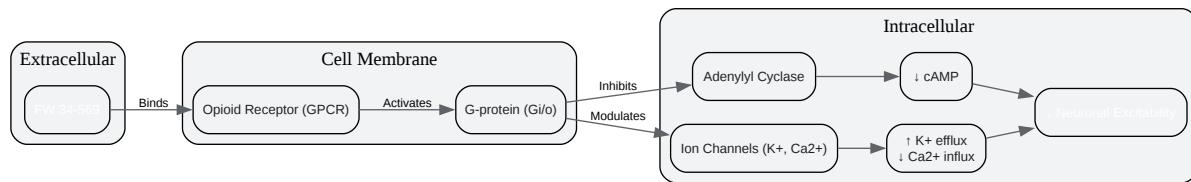


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In Vitro Electrophysiology Workflow

Signaling Pathways

FW 34-569 is an opioid analogue, and its effects are mediated through opioid receptors, which are G-protein coupled receptors (GPCRs). The antagonism of its effects by naloxone confirms its action at these receptors. While the specific downstream signaling cascade activated by **FW 34-569** has not been detailed, a general opioid receptor signaling pathway is presented below. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins.



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General Opioid Receptor Signaling Pathway

Conclusion and Future Directions

The enkephalin analogue **FW 34-569** demonstrates significant promise due to its high stability against enzymatic degradation and its potent opioid-like activity. The available data confirm its action on the central nervous system, resulting in the modulation of neuronal activity and behavioral effects consistent with opioid receptor activation. However, to fully characterize its pharmacological profile and therapeutic potential, further studies are warranted. Specifically, quantitative assessments of its binding affinity and selectivity for the different opioid receptor subtypes (μ , δ , κ) are needed. Additionally, comprehensive *in vivo* studies to determine its analgesic potency (e.g., ED₅₀ in hot-plate and tail-flick tests), pharmacokinetic profile, and potential for side effects would be invaluable for its further development as a potential therapeutic agent.

- To cite this document: BenchChem. [Pharmacological Profile of the Enkephalin Analogue FW 34-569: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1674297#pharmacological-properties-of-the-enkephalin-analogue-fw-34-569>]

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